2-Fluoro-1-isopropoxy-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-isopropoxy-4-nitrobenzene is an aromatic organic compound with the chemical formula C9H10FNO3. It is characterized by the presence of a fluorine atom, an isopropoxy group, and a nitro group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-1-isopropoxy-4-nitrobenzene can be synthesized from 3,4-difluoronitrobenzene and isopropyl alcohol. The reaction typically involves the nucleophilic substitution of the fluorine atom by the isopropoxy group under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, often optimized for yield and purity through the use of specific catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-isopropoxy-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The isopropoxy group can be oxidized to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in dimethylformamide at 95–125°C.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-Fluoro-1-isopropoxy-4-nitrobenzene is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-isopropoxy-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and stability. The isopropoxy group can undergo hydrolysis or oxidation, leading to various downstream effects .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-isopropoxy-4-nitrobenzene: Similar structure but different position of the isopropoxy group.
1-Fluoro-4-nitrobenzene: Lacks the isopropoxy group, making it less reactive in certain conditions.
Uniqueness
2-Fluoro-1-isopropoxy-4-nitrobenzene is unique due to the specific positioning of its functional groups, which allows for distinct reactivity patterns and applications in various fields of research .
Properties
IUPAC Name |
2-fluoro-4-nitro-1-propan-2-yloxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIPQWFNBVPXCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.